N-Hydroxyisobutyrimidamide
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Overview
Description
N-Hydroxyisobutyrimidamide is a compound with the CAS Number: 35613-84-4 and a molecular weight of 102.14 . Its IUPAC name is N-hydroxy-2-methylpropanimidamide .
Molecular Structure Analysis
The molecular structure of N-Hydroxyisobutyrimidamide can be represented by the InChI code: 1S/C4H10N2O/c1-3(2)4(5)6-7/h6-7H,5H2,1-2H3 . This indicates that the compound contains 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Drug Development
N’-hydroxy-2-methylpropanimidamide has been found to be a useful compound in drug development . It has been used in the synthesis of novel substances that carry a modification of a structural motif frequently found in pharmaceuticals . This compound has enabled preparative access to novel substances bearing an N-hydroxy modification of a structural motif commonly found in drugs .
Catalysis
Chemical Synthesis
N’-hydroxy-2-methylpropanimidamide is used in chemical synthesis . It is often used as a building block in the synthesis of more complex molecules .
Biochemistry
N’-hydroxy-2-methylpropanimidamide is used in biochemistry, particularly in proteomics research . It is often used as a biochemical for proteomics research .
Material Science
Although there is limited information available on the direct use of N’-hydroxy-2-methylpropanimidamide in material science, it is known that similar compounds have been used in the development of new materials .
Environmental Science
While there is limited information available on the direct use of N’-hydroxy-2-methylpropanimidamide in environmental science, it is known that similar compounds have been used in environmental research .
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through hydrogen bonding or electrostatic interactions, given its hydroxy and imidamide functional groups .
Biochemical Pathways
It’s possible that the compound could influence pathways involving nitrogen and oxygen transfer, given its n-hydroxy functional group .
Pharmacokinetics
Given its relatively small molecular weight (10214 g/mol) , it may be well-absorbed and distributed in the body. Its metabolism and excretion patterns remain unknown .
properties
IUPAC Name |
N'-hydroxy-2-methylpropanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRDEHLFNLLCQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyisobutyrimidamide | |
CAS RN |
849833-56-3, 35613-84-4 |
Source
|
Record name | (1Z)-N-Hydroxy-2-methylpropanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849833-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Hydroxy-2-methylpropanimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of ABHA in modifying magnetic nanoparticles?
A: ABHA acts as an initiator for the polymerization of N,N-dimethylacrylamide (DMAA) on the surface of γ-Fe2O3 nanoparticles. [] This "grafting-from" approach creates a hydrophilic poly(N,N-dimethylacrylamide) (PDMAAm) shell around the nanoparticles. []
Q2: How does the use of ABHA impact the biocompatibility of the nanoparticles?
A: The study demonstrated that γ-Fe2O3 nanoparticles coated with PDMAAm initiated by ABHA (PDMAAm-ABHA-γ-Fe2O3) exhibited improved biocompatibility compared to uncoated nanoparticles. [] These coated nanoparticles were readily engulfed by murine J774.2 macrophages, indicating their potential for intracellular applications. [] In contrast, uncoated nanoparticles and those coated with PDMAAm initiated by a different compound (CCHPA) induced vacuole formation, suggesting toxicity. []
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